molecular formula C21H23N7O3 B2746713 3-(3-oxo-3-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034594-23-3

3-(3-oxo-3-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No. B2746713
CAS RN: 2034594-23-3
M. Wt: 421.461
InChI Key: MPLKJXNJIKKXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-oxo-3-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H23N7O3 and its molecular weight is 421.461. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity : Quinazolin-4-one derivatives have been synthesized and demonstrated anti-inflammatory activity. Compounds showed varying degrees of inhibition of edema, with some exhibiting significant activity comparable to standard drugs. This indicates potential applications in developing new anti-inflammatory agents (Kumar & Rajput, 2009).

Antimicrobial Activity : Derivatives including 2-azetidinones derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities. Certain compounds with chloro and methoxy groups exhibited good antimicrobial activity, highlighting their potential in addressing microbial resistance (Patel & Patel, 2011).

Antioxidant Properties : Synthesized quinazolin derivatives have been evaluated for their antioxidant potential against DPPH and Nitric oxide radical scavengers. Results revealed that some compounds showed excellent scavenging capacity, suggesting their use as antioxidants in various applications (Al-azawi, 2016).

Antimalarial Activity : Novel hybrid quinazolin-2,4-dione analogs have been synthesized and analyzed for their potential against malaria through in silico molecular docking studies. Some compounds demonstrated high binding affinity, indicating their promise as antimalarial agents (Abdelmonsef et al., 2020).

Antiparkinsonian Agents : Azetidinonyl/thiazolidinonyl quinazolinone derivatives have been synthesized and screened for antiparkinsonian activity. Certain compounds displayed significant effects, suggesting their potential in treating Parkinson's disease (Kumar, Kaur, & Kumar, 2012).

properties

IUPAC Name

3-[3-oxo-3-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c29-19-6-3-8-25(19)10-15-11-28(24-23-15)16-12-27(13-16)20(30)7-9-26-14-22-18-5-2-1-4-17(18)21(26)31/h1-2,4-5,11,14,16H,3,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLKJXNJIKKXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-oxo-3-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

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